FR901463

概要

説明

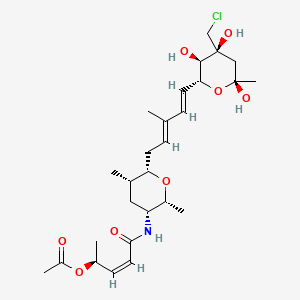

FR901463 is a complex organic compound with a unique structure This compound is characterized by multiple chiral centers and a variety of functional groups, including hydroxyl, chloromethyl, and acetate groups

準備方法

The synthesis of FR901463 involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reaction conditions include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

化学反応の分析

This compound undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Antitumor Activity

Mechanism of Action

FR901463, along with its analogs FR901464 and FR901465, exhibits notable antitumor activity by interacting with the spliceosome machinery in cells. These compounds have been shown to inhibit pre-mRNA splicing, leading to the accumulation of unspliced mRNA in the cytoplasm and ultimately affecting protein synthesis essential for tumor growth .

In Vivo Studies

In various mouse models, this compound demonstrated significant efficacy:

- P388 Lymphoma : The compound extended the lifespan of mice bearing this tumor type, with a T/C (treated/control) value indicating a 160% increase in survival compared to controls .

- A549 Lung Adenocarcinoma : this compound inhibited the growth of human lung adenocarcinoma cells in xenograft models .

Comparative Efficacy of Analog Compounds

| Compound | T/C Value (%) | Tumor Type | Mechanism of Action |

|---|---|---|---|

| This compound | 160 | P388 Lymphoma | Inhibition of pre-mRNA splicing |

| FR901464 | 145 | A549 Lung Adenocarcinoma | Chromatin remodeling and transcriptional activation |

| FR901465 | 127 | Murine Solid Tumors | Similar to this compound but less potent |

Structural Insights and Stability

The structural characteristics of this compound contribute to its biological activity. It is a relatively unstable compound, which has led to the development of more stable analogs such as spliceostatin A. This derivative has shown improved stability while retaining similar potency against tumor cells .

Case Studies and Research Findings

-

Study on Chromatin Dynamics :

A study demonstrated that treatment with FR901464 induced G1 and G2/M phase arrest in the cell cycle, suggesting that these compounds may alter chromatin structure dynamically, enhancing their antitumor effects . -

Synthesis of Analog Compounds :

Researchers have synthesized novel analogs based on the structure of FR901464 to explore their efficacy against various tumor cell lines. These analogs showed promising results with lower IC50 values compared to the original compounds, indicating enhanced potency and potentially better therapeutic profiles . -

Spliceosome Targeting :

The discovery that this compound and its analogs target the SF3b subunit of the spliceosome has opened avenues for further research into spliceosome inhibitors as therapeutic agents in oncology .

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

FR901463 can be compared with similar compounds such as:

- 4,4’-Dichlorobenzophenone : An organic compound with a simpler structure but similar functional groups.

- Phenolic compounds : Compounds with hydroxyl groups attached to aromatic rings, which also exhibit biological activity.

- Flavonoids : A class of compounds with multiple hydroxyl groups and potential health benefits.

This compound’s uniqueness lies in its complex structure and the presence of multiple chiral centers, which can lead to diverse biological activities and applications.

生物活性

FR901463 is a novel compound derived from the fermentation broth of Pseudomonas sp. No. 2663, recognized for its significant antitumor properties. This compound, along with its analogs FR901464 and FR901465, has been the subject of various studies aimed at understanding its biological activity, particularly in the context of cancer treatment.

Antitumor Properties

This compound exhibits potent antitumor activity against various tumor cell lines. Research indicates that it significantly enhances the transcriptional activity of the SV40 DNA virus promoter, which is associated with its mechanism of action in inhibiting tumor growth. The compound has demonstrated effectiveness in both murine and human tumor systems, as detailed below:

| Compound | Tumor Type | T/C Value (%) | Effective Dose Range |

|---|---|---|---|

| This compound | Murine Ascitic Tumor P388 | 160 | Varies |

| FR901464 | A549 Lung Adenocarcinoma | Inhibitory | Varies |

| FR901465 | Colon 38 Carcinoma | Inhibitory | Varies |

The T/C value indicates the percentage increase in lifespan of treated mice compared to untreated controls, highlighting the efficacy of these compounds in extending life in tumor-bearing mice .

The mechanism underlying the antitumor effects of this compound involves:

- Transcriptional Activation : The compound enhances transcriptional activity, leading to alterations in gene expression that can halt tumor progression .

- Cell Cycle Arrest : Studies have shown that this compound induces G1 and G2/M phase arrest in tumor cells, disrupting their ability to proliferate. This effect is linked to changes in chromatin structure and transcriptional regulation .

- Cytotoxicity : In vitro studies reveal that this compound exhibits cytotoxic effects against various cancer cell lines, with growth inhibition observed at specific concentrations. For instance, GI50 values (the concentration required to inhibit cell growth by 50%) have been documented for related compounds, indicating a strong potential for therapeutic use .

Comparative Efficacy

Comparative studies between this compound and its analogs demonstrate varying levels of efficacy. For example, while this compound shows promising results, FR901464 has been noted for its superior effectiveness across multiple tumor types. This suggests that structural modifications within this class of compounds may significantly influence their biological activity .

Case Studies and Research Findings

Several case studies have highlighted the clinical relevance of this compound and its analogs:

- In Vivo Studies : Research involving mouse models has consistently shown that treatment with this compound leads to prolonged survival rates in tumor-bearing subjects. These findings underscore the potential for this compound as a viable candidate for cancer therapy .

- In Vitro Analysis : Laboratory experiments have confirmed the cytotoxic effects of this compound on various human cancer cell lines, including those resistant to conventional therapies. The ability of this compound to induce apoptosis (programmed cell death) further supports its therapeutic potential .

- Mechanistic Insights : Investigations into the molecular mechanisms have revealed that this compound not only affects transcriptional activity but also alters the expression of genes involved in cell cycle regulation and apoptosis pathways .

特性

IUPAC Name |

[(Z,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(2R,3R,4S,6S)-4-(chloromethyl)-3,4,6-trihydroxy-6-methyloxan-2-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42ClNO8/c1-16(8-11-23-25(32)27(34,15-28)14-26(6,33)37-23)7-10-22-17(2)13-21(19(4)36-22)29-24(31)12-9-18(3)35-20(5)30/h7-9,11-12,17-19,21-23,25,32-34H,10,13-15H2,1-6H3,(H,29,31)/b11-8+,12-9-,16-7+/t17-,18-,19+,21+,22-,23+,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONUKPQOBQKEHX-QHYZBLTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(OC1CC=C(C)C=CC2C(C(CC(O2)(C)O)(CCl)O)O)C)NC(=O)C=CC(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@](C[C@@](O2)(C)O)(CCl)O)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42ClNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201098220 | |

| Record name | (2Z,4S)-4-(Acetyloxy)-N-[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(2R,3R,4S,6S)-4-(chloromethyl)tetrahydro-3,4,6-trihydroxy-6-methyl-2H-pyran-2-yl]-3-methyl-2,4-pentadien-1-yl]tetrahydro-2,5-dimethyl-2H-pyran-3-yl]-2-pentenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201098220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146478-74-2 | |

| Record name | (2Z,4S)-4-(Acetyloxy)-N-[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(2R,3R,4S,6S)-4-(chloromethyl)tetrahydro-3,4,6-trihydroxy-6-methyl-2H-pyran-2-yl]-3-methyl-2,4-pentadien-1-yl]tetrahydro-2,5-dimethyl-2H-pyran-3-yl]-2-pentenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146478-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FR 901463 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146478742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z,4S)-4-(Acetyloxy)-N-[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(2R,3R,4S,6S)-4-(chloromethyl)tetrahydro-3,4,6-trihydroxy-6-methyl-2H-pyran-2-yl]-3-methyl-2,4-pentadien-1-yl]tetrahydro-2,5-dimethyl-2H-pyran-3-yl]-2-pentenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201098220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。